molecular formula C15H15N3O5S B2853487 Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946236-85-7

Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2853487
CAS No.: 946236-85-7
M. Wt: 349.36
InChI Key: ACODOWVDTWEJOG-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate: is a synthetic compound featuring a complex molecular structure. The compound's thiazole and benzo[d][1,3]dioxole functional groups contribute to its notable chemical and biological activities. Primarily, this compound is of interest due to its applications in medicinal chemistry and its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole-5-ylamine with a thiazole derivative. The reaction conditions necessitate the presence of coupling reagents and the formation of an amide bond. An example procedure includes the use of carbonyldiimidazole as a coupling agent in an anhydrous solvent like tetrahydrofuran, under an inert atmosphere to ensure reaction efficiency.

Industrial Production Methods: For large-scale production, the process may be streamlined through automated systems that ensure precise reagent dispensing and optimal reaction conditions. Continuous flow synthesis could be employed to maintain reaction efficiency and yield consistency, minimizing the manual intervention required in batch processes.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation reactions, typically at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The carbonyl group present within the thiazole structure can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions Used:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogenated derivatives and suitable nucleophiles (amines, thiols).

Major Products Formed from These Reactions:

  • Quinones from oxidation.

  • Alcohol derivatives from reduction.

  • Substituted thiazole derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound acts as a key intermediate in the construction of more complex molecules due to its reactive functional groups.

Biology: Research has shown that this compound can interact with various biological targets, making it a valuable tool in biochemical studies aimed at understanding enzyme activities and protein functions.

Medicine: Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits potential as a therapeutic agent. It has been explored for its anti-inflammatory, anticancer, and antimicrobial properties. Its ability to modulate biological pathways involved in disease processes makes it a promising candidate for drug development.

Industry: Beyond pharmaceuticals, this compound finds application in the manufacturing of specialty chemicals and advanced materials, contributing to innovations in fields like materials science and engineering.

Comparison with Similar Compounds

  • Thiazole-4-carboxamide derivatives.

  • Benzo[d][1,3]dioxole-5-acetamide derivatives.

Conclusion

Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a fascinating compound with significant implications in various scientific fields. Its complex synthesis, versatile reactivity, and promising applications in research and industry make it a compound of ongoing interest and study.

Properties

IUPAC Name

ethyl N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-2-21-15(20)18-14-17-10(7-24-14)6-13(19)16-9-3-4-11-12(5-9)23-8-22-11/h3-5,7H,2,6,8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACODOWVDTWEJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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